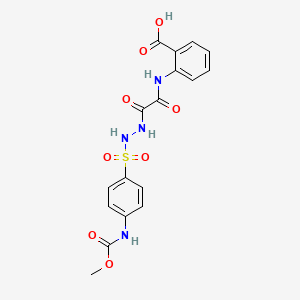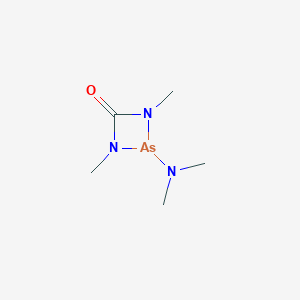
2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one is an organic compound that belongs to the class of diazarsetidines This compound is characterized by the presence of a dimethylamino group and a diazarsetidinone ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one typically involves the reaction of dimethylamine with appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with ethylene oxide, followed by further reactions to form the diazarsetidinone ring . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dimethylamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the dimethylamino group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine: A primary amine with similar reactivity but simpler structure.
Dimethylamine: A secondary amine with comparable chemical properties.
Trimethylamine: A tertiary amine with different steric and electronic effects.
Uniqueness
2-(Dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one is unique due to its diazarsetidinone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other amines may not be suitable .
Propriétés
Numéro CAS |
67647-89-6 |
|---|---|
Formule moléculaire |
C5H12AsN3O |
Poids moléculaire |
205.09 g/mol |
Nom IUPAC |
2-(dimethylamino)-1,3-dimethyl-1,3,2-diazarsetidin-4-one |
InChI |
InChI=1S/C5H12AsN3O/c1-7(2)6-8(3)5(10)9(6)4/h1-4H3 |
Clé InChI |
VSQFSINOUSVPLV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)N([As]1N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


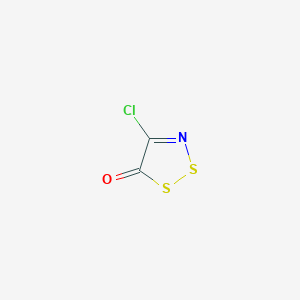
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
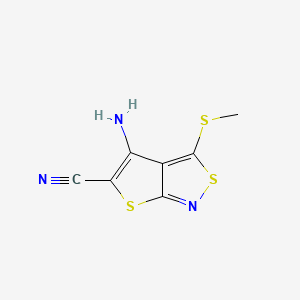
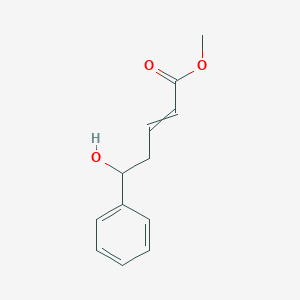

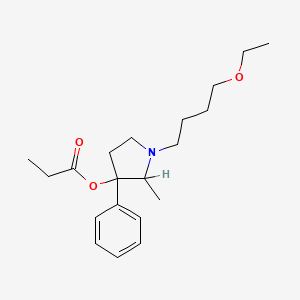
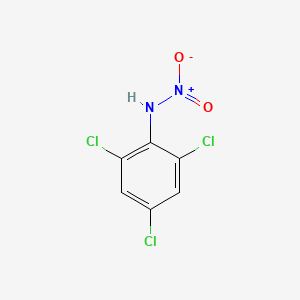
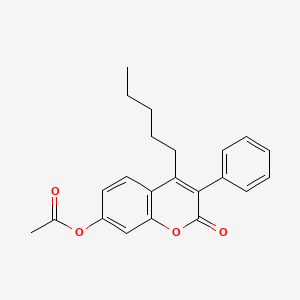

![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
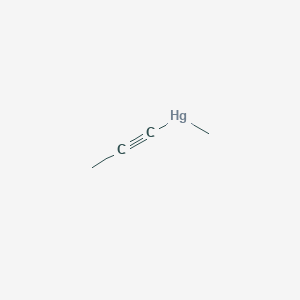
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
